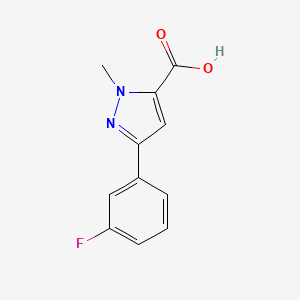

3-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-(3-fluorophenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-14-10(11(15)16)6-9(13-14)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXYUZPONNQGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews its biological activity based on recent research findings, including in vitro and in vivo studies.

- Molecular Formula : C10H8FN2O2

- Molecular Weight : 220.20 g/mol

- CAS Number : 12189271

- Physical State : Solid, typically appearing as a white to light yellow powder.

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines:

- MCF7 (Breast Cancer) : Exhibited a GI50 value of 3.79 µM, indicating effective growth inhibition.

- SF-268 (Brain Cancer) : Showed a TGI of 12.50 µM.

- NCI-H460 (Lung Cancer) : Displayed an LC50 of 42.30 µM, suggesting potential for lung cancer treatment .

Table 1: Anticancer Activity Data

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| MCF7 | 3.79 | - | - |

| SF-268 | - | 12.50 | - |

| NCI-H460 | - | - | 42.30 |

Anti-inflammatory Activity

The compound is also explored for its anti-inflammatory properties. Pyrazole derivatives have shown promising results in inhibiting pro-inflammatory pathways:

- COX Inhibition : Several derivatives exhibited potent inhibition of COX enzymes, with IC50 values significantly lower than standard anti-inflammatory drugs.

- In Vivo Studies : In animal models, the compound demonstrated a reduction in edema and pain comparable to established NSAIDs like diclofenac.

Table 2: Anti-inflammatory Activity Data

| Compound | IC50 (µM) | Inhibition (%) |

|---|---|---|

| Standard (Diclofenac) | 54.65 | - |

| Pyrazole Derivative A | 5.40 | 62% |

| Pyrazole Derivative B | 0.01 | 71% |

The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in cancer proliferation and inflammation:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.

- Cytokine Modulation : Reduces levels of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

Comparison with Similar Compounds

Substituent Position on the Phenyl Ring

3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (Ev7, Ev18):

- 3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (Ev4): Multiple halogen substitutions (Cl, F) and a bulkier 2-methylphenyl group at position 1.

Substituent Type at Position 3

3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (Ev13):

3-(2,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (Ev20):

Functional Group Modifications

1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Ev9):

3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (Ev2, Ev22):

- tert-Butyl group (sterically bulky) replaces fluorophenyl.

- Used as a privileged scaffold in cysteine protease inhibition due to optimized steric and electronic profiles .

Preparation Methods

Cyclization Using α,β-Unsaturated Esters and Methylhydrazine

One common approach involves the reaction of an α,β-unsaturated ester bearing the 3-fluorophenyl substituent with methylhydrazine to form the pyrazole ring, followed by hydrolysis to yield the carboxylic acid.

- Dissolve the α,β-unsaturated ester in an organic solvent (e.g., ethanol or methanol).

- Add methylhydrazine aqueous solution under controlled temperature (often low temperature to moderate heating).

- Allow condensation and cyclization to proceed, forming the pyrazole ring.

- Hydrolyze the ester under basic or acidic conditions to convert it into the carboxylic acid.

- Purify the product by recrystallization using a mixture of alcohol and water.

This method benefits from readily available starting materials and relatively mild reaction conditions. The cyclization step is typically catalyzed or facilitated by the presence of acid or base catalysts to improve yield and selectivity.

Multi-step Synthesis via Claisen Condensation and Hydrazine Cyclization

Another approach, adapted from methods used for related fluorinated pyrazoles, involves:

- Claisen condensation of ethyl fluoroacetate derivatives to form β-diketone intermediates.

- Condensation of these diketones with methylhydrazine to form the pyrazole ring.

- Subsequent hydrolysis or acidification to yield the carboxylic acid.

This method emphasizes high purity and yield, with reaction monitoring by chromatographic and spectroscopic methods to ensure the formation of the desired regioisomer.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Substitution/Hydrolysis | α,β-unsaturated ester, 2,2-difluoroacetyl halide, acid-binding agent, alkali | Low temperature addition, followed by alkaline hydrolysis to form intermediate |

| Condensation/Cyclization | Methylhydrazine aqueous solution, sodium iodide or potassium iodide catalyst | Low temperature condensation, then temperature elevation under reduced pressure |

| Acidification and Purification | Acidification to pH ~1-2, recrystallization in alcohol/water mixture (35-65% alcohol) | Recrystallization solvents include methanol, ethanol, or isopropanol |

Catalysts such as sodium iodide or potassium iodide enhance cyclization efficiency and reduce side products.

Purification Techniques

- Recrystallization is the preferred purification method to achieve high chemical purity (>99.5%).

- Solvent mixtures of alcohol and water (methanol/water, ethanol/water, or isopropanol/water) are used in proportions of 35-65% alcohol.

- Multiple recrystallizations may be necessary to reduce isomeric impurities, although improved synthetic routes aim to minimize this need.

Analytical Characterization of Intermediates and Final Product

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm the pyrazole ring formation and the presence of the fluorophenyl substituent.

- Fourier Transform Infrared Spectroscopy (FTIR): Identification of carboxylic acid group (~2500-3300 cm^-1) and pyrazole ring vibrations.

- High Performance Liquid Chromatography (HPLC): To assess purity, aiming for ≥95% purity.

- Mass Spectrometry (MS): Confirmation of molecular weight and fragmentation pattern.

- Melting Point Determination: To confirm compound identity and purity.

Summary Table of Preparation Methods

Q & A

Q. What are the recommended synthetic routes for 3-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate, a fluorophenyl-substituted hydrazine derivative, and a methylating agent, followed by alkaline hydrolysis. For example, analogous methods for pyrazole-4-carboxylic acids involve reacting ethyl acetoacetate with phenylhydrazine derivatives and DMF-DMA, followed by hydrolysis with NaOH . Key steps include refluxing in ethanol and purification via recrystallization (e.g., using ethanol/water mixtures) .

Q. How can the purity and structural integrity of this compound be validated?

Use orthogonal analytical methods:

Q. What solvents are suitable for dissolving this compound?

The compound is soluble in polar aprotic solvents (DMSO, DMF) and methanol but poorly soluble in water. Adjusting pH with NaOH (to deprotonate the carboxylic acid) improves aqueous solubility for biological assays .

Q. What safety precautions are required for handling this compound?

- Use PPE (gloves, lab coat, goggles).

- Store sealed at 2–8°C in dry conditions to prevent degradation .

- Avoid inhalation; work in a fume hood. No specific toxicity data are available, but treat as a potential irritant based on analogs .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence regioselectivity during synthesis?

The fluorine atom’s electron-withdrawing effect directs electrophilic substitution to specific positions on the pyrazole ring. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing charge distribution and transition states. Experimental validation may require protecting group strategies or catalysts (e.g., Pd-mediated cross-coupling) to control substituent placement .

Q. What computational methods can predict the compound’s biological interactions?

Q. How can contradictory solubility data in literature be resolved?

Perform systematic solubility assays:

Q. What strategies optimize yield in large-scale synthesis?

Q. How does this compound compare to other pyrazole-carboxylic acids in biological activity?

- In vitro assays : Test inhibition of inflammatory enzymes (COX-2) or kinases using fluorometric assays. Fluorine substituents often enhance metabolic stability and target binding .

- Structure-activity relationship (SAR) : Compare IC₅₀ values with non-fluorinated analogs to quantify electronic effects .

Q. What are the challenges in characterizing degradation products?

- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions.

- HRMS/LC-MSⁿ : Identify degradation fragments (e.g., decarboxylation or defluorination products).

- Stability-indicating HPLC : Develop methods to separate and quantify degradation impurities .

Methodological Notes

- Contradictory data : Cross-validate findings using multiple techniques (e.g., XRD + NMR for structure confirmation).

- Biological assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and cytotoxicity testing (MTT assay) .

- Synthetic optimization : Use design of experiments (DoE) to statistically optimize reaction parameters (temperature, solvent ratio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.